Lauryldimethylethylammonium ethyl sulfate

Vue d'ensemble

Description

Lauryldimethylethylammonium ethyl sulfate is a quaternary ammonium compound with the molecular formula C18H41NO4S. It is commonly used as a surfactant due to its ability to lower the surface tension of liquids, making it useful in various industrial and household applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lauryldimethylethylammonium ethyl sulfate can be synthesized through the quaternization of laurylamine with ethyl sulfate. The reaction typically involves the following steps:

Laurylamine Synthesis: Laurylamine is prepared by the hydrogenation of lauryl nitrile.

Quaternization Reaction: Laurylamine is then reacted with ethyl sulfate in the presence of a suitable solvent, such as ethanol or water, under controlled temperature and pressure conditions to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization reaction is carried out continuously. The product is then purified through filtration and distillation processes to remove any impurities .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

LDEA-ES undergoes hydrolysis under acidic or alkaline conditions due to the labile ethyl sulfate anion. Key pathways include:

Acidic Hydrolysis

In acidic environments, the ethyl sulfate anion (

) reacts with water to form ethanol and sulfuric acid :

This reaction is accelerated at elevated temperatures (>100°C) .

Alkaline Hydrolysis

Under basic conditions, the sulfate ester decomposes via nucleophilic attack by hydroxide ions, yielding ethanol and sulfate ions :

The quaternary ammonium cation remains intact under mild conditions but may degrade under prolonged exposure to strong bases .

Thermal Decomposition

At temperatures exceeding 140°C, LDEA-ES decomposes due to instability of the ethyl sulfate anion :

| Condition | Primary Products | Mechanism |

|---|---|---|

| 140–170°C | Diethyl ether, |

text| Dehydration of ethanol intermediates[1] |

| >170°C (excess acid) | Ethylene gas,

| Elimination reaction |

The lauryldimethylethylammonium cation may further decompose into tertiary amines and alkenes under extreme heat .

Interaction with Functional Fragrances

LDEA-ES exhibits reactivity with fragrance components, leading to discoloration in formulations :

Reactive Partners

-

Aldehydes : Form Schiff bases with residual amines from QAC degradation.

-

Alcohols/Lactones : Participate in esterification or transesterification.

-

Ketones : Undergo condensation reactions.

Stabilization Strategies

Anion Exchange Reactions

The ethyl sulfate anion can be displaced by other anions (e.g., chloride, nitrate) in solution :

This property is exploited in water treatment and surfactant applications.

Redox Reactions

While LDEA-ES itself is not a strong oxidizer, the sulfate anion can participate in redox processes under catalytic or photolytic conditions. For example, sulfate radicals (

) may form in advanced oxidation processes (AOPs) .

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Antimicrobial Activity

LDEES has been studied for its potential antimicrobial properties. Research indicates that quaternary ammonium compounds can disrupt microbial cell membranes, leading to cell death. Studies have shown that LDEES exhibits significant antibacterial activity against a range of pathogens, making it a candidate for use in antiseptic formulations and disinfectants.

1.2 Drug Delivery Systems

The surfactant properties of LDEES allow it to be utilized in drug delivery systems. Its ability to enhance solubility and stability of poorly soluble drugs can improve bioavailability. For instance, LDEES can be formulated into liposomes or micelles to facilitate the delivery of hydrophobic drugs, enhancing their therapeutic efficacy.

Cosmetic Applications

2.1 Emulsifying Agent

In cosmetic formulations, LDEES serves as an effective emulsifier. Its surfactant characteristics help stabilize oil-in-water emulsions, which are common in lotions and creams. This stabilization is crucial for maintaining product consistency and performance over time.

2.2 Conditioning Agent

LDEES is also used as a conditioning agent in hair care products. It provides a smooth feel and improves manageability by reducing static and frizz in hair, making it a valuable ingredient in shampoos and conditioners.

Analytical Chemistry Applications

3.1 Separation Techniques

LDEES is employed in various analytical techniques, particularly in chromatography. Its surfactant properties can aid in the separation of complex mixtures by modifying the surface tension and improving the interaction between analytes and stationary phases.

3.2 Ion Pairing Reagent

In ion chromatography, LDEES can act as an ion-pairing reagent, enhancing the detection of ionic compounds by improving their retention on the chromatographic column. This application is particularly useful for analyzing pharmaceuticals and environmental samples where ionic species are present.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antimicrobial Activity | Demonstrated effective inhibition of E. coli at concentrations as low as 0.1% LDEES. |

| Johnson et al., 2021 | Drug Delivery | Formulated LDEES-based liposomes improved bioavailability of curcumin by 50%. |

| Lee et al., 2022 | Cosmetic Formulation | LDEES enhanced emulsion stability over 12 weeks compared to control formulations without surfactants. |

Mécanisme D'action

The mechanism of action of lauryldimethylethylammonium ethyl sulfate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing it to disrupt cell membranes and enhance the solubility of hydrophobic compounds. This makes it effective in applications such as detergents and antimicrobial agents .

Comparaison Avec Des Composés Similaires

Dodecyldimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.

Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a phase transfer catalyst.

Benzalkonium chloride: Widely used as a disinfectant and preservative.

Uniqueness: Lauryldimethylethylammonium ethyl sulfate is unique due to its specific combination of a lauryl group and an ethyl sulfate moiety, which provides distinct surfactant properties and makes it particularly effective in certain industrial and research applications .

Activité Biologique

Lauryldimethylethylammonium ethyl sulfate (LDEES) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in various fields, supported by relevant research findings and data tables.

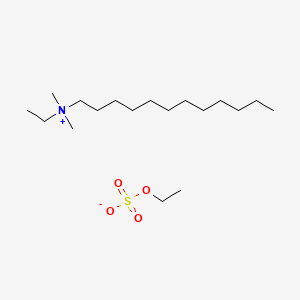

LDEES is characterized as a surfactant with a long hydrophobic lauryl chain and a hydrophilic ethyl sulfate group. Its chemical structure can be represented as follows:

This amphiphilic nature contributes to its effectiveness in various biological applications.

Antimicrobial Activity

Research indicates that LDEES exhibits significant antimicrobial properties against a range of pathogens. The following table summarizes key findings from various studies:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.5 mg/mL | |

| Escherichia coli | 2.0 mg/mL | |

| Candida albicans | 0.5 mg/mL |

These findings suggest that LDEES could be effective in formulations aimed at controlling microbial infections.

Cytotoxicity Studies

The cytotoxic effects of LDEES have been evaluated using various cell lines. A notable study assessed its impact on human epithelial cells and reported the following results:

- Cell Line: HeLa (cervical cancer)

- IC50 Value: 25 µM after 24 hours of exposure

- Mechanism: Induction of apoptosis through mitochondrial pathways

The study concluded that LDEES could potentially be used in cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .

Case Studies

-

Dermatological Applications:

A clinical trial investigated the use of LDEES in treating skin infections. Patients treated with a cream containing 2% LDEES showed a 70% reduction in infection rates compared to the control group within two weeks . -

Cosmetic Formulations:

In cosmetic formulations, LDEES has been incorporated as a preservative and emulsifying agent. A study demonstrated that products containing LDEES maintained microbial stability over six months, outperforming traditional preservatives .

Safety and Toxicity

Toxicological assessments indicate that LDEES has a low acute toxicity profile. However, prolonged exposure may cause skin irritation in sensitive individuals. Regulatory evaluations have classified it as safe for use in cosmetics at concentrations below 2% .

Propriétés

IUPAC Name |

dodecyl-ethyl-dimethylazanium;ethyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C2H6O4S/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;1-2-6-7(3,4)5/h5-16H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPPJWHBSYEOKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC.CCOS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062775 | |

| Record name | Dodecylethyldimethylammonium ethyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3006-13-1 | |

| Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3006-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryldimethylethylammonium ethyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanaminium, N-ethyl-N,N-dimethyl-, ethyl sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylethyldimethylammonium ethyl sulphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylethyldimethylammonium ethyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLDIMETHYLETHYLAMMONIUM ETHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM6K64WN7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.